1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine
Description
Properties
Molecular Formula |
C7H6ClF3N2 |
|---|---|
Molecular Weight |
210.58 g/mol |
IUPAC Name |
1-chloro-1-[4-(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6ClF3N2/c8-13(12)6-3-1-5(2-4-6)7(9,10)11/h1-4H,12H2 |
InChI Key |
ZYXHOTXVNYBJSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N(N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine typically involves the reaction of 4-(trifluoromethyl)phenylhydrazine with chlorinating agents. One common method includes the use of thionyl chloride (SOCl₂) under controlled conditions to introduce the chlorine atom into the hydrazine compound . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The hydrazine moiety can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide (NaN₃) or potassium hydroxide (KOH) can be used under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products depend on the type of reaction. For example, substitution reactions can yield azides or other substituted hydrazines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents due to its unique chemical properties.
Materials Science: It is employed in the functionalization of materials, such as the reduction and functionalization of graphene oxide.
Mechanism of Action
The mechanism of action of 1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form reactive intermediates that interact with biological molecules, leading to potential therapeutic effects. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Para-substituted -CF₃ (as in the target compound) enhances bioactivity compared to meta-substituted analogues .
- Electron-Withdrawing Effects : The -CF₃ group increases electrophilicity, improving binding to biological targets like beta-hematin in antiparasitic applications .
- Steric Effects : Bulky groups (e.g., methylthio in ) reduce synthetic yields (26–64%) due to steric hindrance .
Physical Properties:
Biological Activity
1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant research findings.
Chemical Structure and Synthesis
The compound belongs to the class of hydrazines, characterized by the presence of a trifluoromethyl group, which is known to enhance biological activity. The general structure can be represented as follows:
Synthesis typically involves the reaction of 4-(trifluoromethyl)aniline with chlorinated hydrazine derivatives under controlled conditions. The trifluoromethyl group is crucial for modulating the electronic properties of the molecule, thus influencing its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds containing the trifluoromethyl group exhibit notable antimicrobial properties. For instance, derivatives of 1-chloro-1-[4-(trifluoromethyl)phenyl]hydrazine were evaluated for their efficacy against various bacterial strains, including Mycobacterium tuberculosis. The findings showed moderate inhibition with minimum inhibitory concentrations (MIC) ranging from 62.5 µM to over 250 µM depending on the specific derivative tested .
Table 1: Antimicrobial Efficacy of Trifluoromethyl Hydrazine Derivatives
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| 1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine | M. tuberculosis H37Rv | >250 |
| N-Hexyl derivative | M. avium | 62.5 |
| N-Tridecyl derivative | M. kansasii | >250 |
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it was found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 µM to 106.75 µM . These values suggest that certain derivatives may surpass the efficacy of established inhibitors such as rivastigmine.
Table 2: Enzyme Inhibition Data
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| N-Hexyl derivative | 27.04 | 58.01 |
| N-Pentadecyl derivative | 106.75 | 277.48 |
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines, demonstrating significant activity against specific types of cancer cells. Notably, some derivatives were shown to inhibit cell proliferation effectively, suggesting potential applications in cancer therapy .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with hydrazine derivatives:
- Anticancer Activity : A series of hydrazine derivatives exhibited promising cytotoxicity against brine shrimp nauplii and various cancer cell lines, indicating their potential as anticancer agents .
- Antimycobacterial Activity : The compound's effectiveness against drug-resistant strains of Mycobacterium has been documented, emphasizing its relevance in treating resistant infections .
- Antioxidant Properties : Some studies have reported significant antioxidant activities for similar compounds, which may contribute to their overall therapeutic profile .
Q & A
Q. What are the recommended synthetic routes for 1-chloro-1-[4-(trifluoromethyl)phenyl]hydrazine, and how can purity be optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting 1,3-dichloro-4-(trifluoromethyl)benzene derivatives with hydrazine hydrate or its hydrochloride salt under controlled conditions (e.g., 60–80°C in ethanol/water mixtures) . Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Monitor reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) and confirm purity (>95%) by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize this compound spectroscopically?
Methodological Answer:
- 1H/13C NMR : Dissolve in deuterated DMSO or CDCl3. Expect characteristic signals:
- NH protons: δ 8.2–9.5 ppm (broad singlet, exchangeable).
- Aromatic protons: δ 7.4–7.8 ppm (doublets, J = 8.5 Hz, para-substituted CF3 group).
- CF3 group: δ 120–125 ppm in 13C NMR .
- Elemental Analysis : Validate C, H, N, Cl content with ≤0.3% deviation from theoretical values .
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]+ at m/z 229.03 (calculated for C7H5ClF3N2+) .
Q. What are the critical storage conditions to ensure stability?
Methodological Answer: Store at –20°C in amber glass vials under inert gas (argon/nitrogen) to prevent hydrolysis of the hydrazine moiety. Avoid exposure to moisture or light, as the compound may decompose (mp ~225°C with decomposition, lit.) . Pre-packaged aliquots in sealed ampoules are recommended for long-term stability.
Advanced Research Questions
Q. How can computational methods predict the electronic effects of the trifluoromethyl group on reactivity?
Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model the electron-withdrawing effect of the CF3 group. Key steps:
Optimize geometry and calculate electrostatic potential surfaces to identify electrophilic/nucleophilic regions.
Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic substitution.
Compare Mulliken charges at the chlorine and hydrazine groups to assess susceptibility to nucleophilic attack .
Q. What strategies resolve contradictions in regioselectivity during functionalization?
Methodological Answer: Contradictions in substituent positioning (e.g., para vs. meta addition) arise from competing steric and electronic factors. Mitigation strategies:
- Directed Metalation : Use directing groups (e.g., –NH2) to control C–H activation sites.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor electronic control, while non-polar solvents (toluene) enhance steric effects.
- Kinetic vs. Thermodynamic Control : Monitor reaction time and temperature (e.g., low T favors kinetic products) .
Q. How can X-ray crystallography validate the molecular structure?
Methodological Answer: Crystallize the compound from a slow-evaporating ethanol solution. Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) and refine using SHELXL . Key parameters:
Q. What analytical methods detect decomposition products under varying pH conditions?
Methodological Answer:
- LC-MS/MS : Use a gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products.
- pH Stability Studies : Incubate at pH 2–12 (37°C, 24 hr) and monitor via UV-Vis (λmax ~270 nm).
- Mechanistic Insight : Acidic conditions may hydrolyze the hydrazine to aniline derivatives; basic conditions promote dechlorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
